3-Fluoro-5-methylbenzene-1,2-diamine
Description
3-Fluoro-5-methylbenzene-1,2-diamine (C₇H₉FN₂; MW 140.16) is an ortho-diamine derivative featuring a fluorine atom at position 3 and a methyl group at position 5 on the benzene ring. This compound is structurally related to other substituted 1,2-diamines, which are critical intermediates in organic synthesis, particularly for constructing nitrogen-containing heterocycles like quinoxalines, triazoles, and indoloquinoxalines . The compound’s instability in ambient conditions necessitates immediate use in subsequent reactions, a common trait among ortho-diamines .
Properties
IUPAC Name |
3-fluoro-5-methylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBSPDKPSUCRTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289849 | |
| Record name | 3-Fluoro-5-methyl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168966-55-0 | |
| Record name | 3-Fluoro-5-methyl-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168966-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-methyl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methylbenzene-1,2-diamine typically involves multiple steps:
Nitration: The starting material, 3-Fluoro-5-methylbenzene, undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methylbenzene-1,2-diamine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino groups activate the benzene ring towards electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of this compound can yield brominated derivatives, while oxidation can produce quinones or other oxidized products .
Scientific Research Applications
3-Fluoro-5-methylbenzene-1,2-diamine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its unique structural features.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methylbenzene-1,2-diamine involves its interaction with molecular targets through its amino and fluorine groups. These interactions can influence various biochemical pathways, making it a valuable compound in medicinal chemistry. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The chemical and functional properties of 1,2-diamines are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 3-Fluoro-5-methylbenzene-1,2-diamine with structurally related derivatives:
Table 1: Comparative Analysis of Substituted 1,2-Diamines
Substituent Effects on Reactivity
- For example, 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine exhibits lower reactivity in cyclization reactions compared to methyl-substituted analogs .
- Electron-Donating Groups (EDGs): Methyl groups enhance electron density, improving yields in heterocycle formation. 4-Methylbenzene-1,2-diamine achieves moderate to good yields (60–75%) when reacting with isatin derivatives .
- Nitro Groups: The nitro-substituted derivative (4-Fluoro-5-nitrobenzene-1,2-diamine) is typically reduced to amines but can act as an electrophile in SNAr reactions .
Biological Activity
3-Fluoro-5-methylbenzene-1,2-diamine, also known as 3-fluoro-N1-methylbenzene-1,2-diamine, is a compound that has garnered attention due to its unique biological properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFN. The compound features a benzene ring substituted with two amino groups and one fluorine atom, which significantly influences its chemical reactivity and biological interactions. The presence of the fluorine atom enhances the compound's binding affinity to various molecular targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The fluorine atom and the amino groups enhance its binding specificity and affinity for certain biological targets. This interaction can lead to modulation of enzymatic activity and influence various biochemical pathways involved in neurotransmission and metabolic processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pain and inflammation pathways, suggesting potential applications in analgesic therapies.
- Receptor Modulation : It can bind to receptors, altering their activity and impacting signaling pathways critical for cellular functions.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity across various assays. Notably, studies have shown its effectiveness in modulating enzyme activities associated with metabolic pathways:
| Study | Findings |
|---|---|
| Inhibition of cyclooxygenase (COX) enzymes linked to pain and inflammation. | |
| Enhanced binding affinity to serotonin receptors, suggesting potential antidepressant effects. | |
| Interaction with kinases involved in cellular signaling pathways. |
In Vivo Studies
Preliminary in vivo studies have indicated promising pharmacokinetic profiles for this compound:
| Parameter | Value |
|---|---|
| Half-life (T) | Approximately 1.5 hours |
| Peak Concentration (C) | ~1.0 μM after intraperitoneal injection |
These studies suggest that the compound is metabolically stable and retains significant bioactivity within biological systems .
Applications in Research
This compound is utilized in various scientific research fields:
- Medicinal Chemistry : As a lead compound for developing new analgesics or antidepressants.
- Biochemical Assays : Employed in studies investigating enzyme interactions and receptor modulation.
- Industrial Chemistry : Used as an intermediate in the synthesis of dyes and pigments.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Pain Management : A study demonstrated that the compound effectively reduced pain responses in animal models by inhibiting COX enzymes.
- Neurotransmission Modulation : Research indicated that it could enhance serotonin signaling, providing insights into its potential use as an antidepressant.
- Antitumor Activity : Preliminary findings suggest that derivatives of this compound may exhibit antitumor properties by targeting specific cancer cell pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
